
(2-Hydroxycyclopentyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxycyclopentyl) acetate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction of cyclopentanol and acetic acid. This compound is characterized by a cyclopentane ring substituted with a hydroxyl group and an acetate group. Esters like this compound are known for their pleasant aromas and are often used in fragrances and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
(2-Hydroxycyclopentyl) acetate can be synthesized through the esterification of cyclopentanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high efficiency in the production process.
化学反応の分析
Types of Reactions
(2-Hydroxycyclopentyl) acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cyclopentanol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the cyclopentane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Cyclopentanol and acetic acid.
Reduction: Cyclopentanol.
Substitution: Depending on the nucleophile used, various substituted cyclopentane derivatives.
科学的研究の応用
(2-Hydroxycyclopentyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
作用機序
The mechanism of action of (2-Hydroxycyclopentyl) acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclopentanol and acetic acid, which may interact with biological systems. The hydroxyl group in the cyclopentane ring can form hydrogen bonds and participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
Cyclopentyl acetate: Similar structure but lacks the hydroxyl group.
Cyclopentanol: The alcohol counterpart of (2-Hydroxycyclopentyl) acetate.
Cyclopentanone: The ketone derivative of cyclopentane.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an acetate group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(2-hydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
InChIキー |
YRJFZPSFQDTFRK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12279809.png)

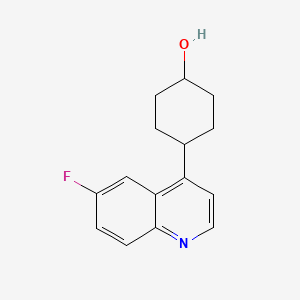

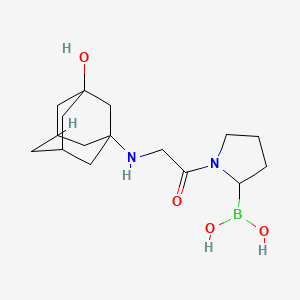
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)
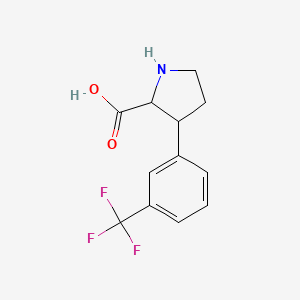
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)
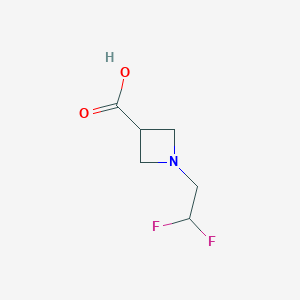
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
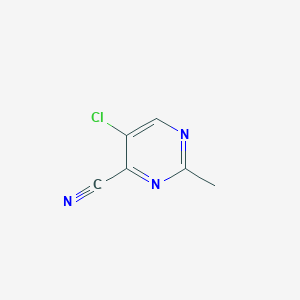
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)


